methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dihydroisoquinoline with ethylamine to form an intermediate, which is then reacted with a quinazoline derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while reduction can produce different isoquinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Studies have shown that derivatives of this compound may exhibit significant pharmacological activities, making it a potential candidate for developing new medications .
Industry
In the industrial sector, this compound can be used in the synthesis of various materials and chemicals. Its versatility allows for its application in different industrial processes .
Mechanism of Action
The mechanism of action of methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: These compounds are structurally related and have similar chemical properties.
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 3-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O4S/c1-31-22(30)16-6-7-18-19(12-16)25-23(32)27(21(18)29)14-20(28)24-9-11-26-10-8-15-4-2-3-5-17(15)13-26/h2-7,12H,8-11,13-14H2,1H3,(H,24,28)(H,25,32) |
InChI Key |
XTPCWGKAZCXJSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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